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Compound of Interest

Compound Name: Laricitrin 3-glucoside

CAS No.: 39986-90-8

Cat. No.: B3028928

Get Quote

Executive Summary
Laricitrin 3-glucoside (Lar-3-glc) is a rare, methylated flavonol glycoside found in red grape

skins (Vitis vinifera) and Siberian larch (Larix sibirica).[1] Unlike ubiquitous flavonoids like

quercetin, a universally standardized molar extinction coefficient (

) for Lar-3-glc is rarely cited in general literature.

This guide addresses this gap by providing:

Comparative Benchmarks: Proxy values from structural analogs (Quercetin-3-glucoside,

Myricetin-3-glucoside).

The "Gold Standard" Protocol: A self-validating method to experimentally determine

using the Beer-Lambert Law.

Spectral Characteristics: Expected

shifts due to the 3'-O-methylation of the myricetin backbone.
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Comparative Benchmarks: The "Equivalents" Approach
In the absence of an experimentally derived

for a specific batch, researchers typically quantify Lar-3-glc equivalents using the extinction
coefficients of its closest structural analogs.

Compound Class (Band I)

(M

cm

)

Structural
Relation to
Lar-3-glc

Laricitrin 3-

glucoside
Flavonol ~355 - 365 nm

Unknown /

Determine

Target Molecule

(3'-O-

methylmyricetin)

Myricetin 3-

glucoside
Flavonol 355 nm ~17,000 - 19,000

Parent aglycone

(lacks 3'-methyl

group)

Quercetin 3-

glucoside
Flavonol 355 nm 21,500 ± 500

Standard

industry

comparator

(lacks 5'-OH)

Syringetin 3-

glucoside
Flavonol 360 nm ~20,000

3',5'-dimethyl

derivative

Critical Insight: Methylation of the B-ring (as seen in Laricitrin vs. Myricetin) typically induces a

slight bathochromic shift (red shift) and can alter molar absorptivity. Using Quercetin-3-glucoside

(

) as a standard is the accepted industrial compromise but may overestimate

Laricitrin content by 5-10% due to differences in the B-ring auxochromes.
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Experimental Protocol: Determination of
To publish authoritative data, you must calculate the specific

for your standard. Do not rely on generic literature values for rare glycosides.

Reagents & Equipment
Standard: Laricitrin 3-glucoside (Purity >95% by HPLC, e.g., from Extrasynthese or

Phytolab).

Solvent: Methanol (LC-MS Grade). Note: Spectra shift significantly in Ethanol or acidic water.

Equipment: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm pathlength).

Step-by-Step Workflow
Step 1: Stock Solution Preparation Dissolve exactly

of Lar-3-glc (MW:

) in

of Methanol.

Concentration (

):

(

).

Precaution: Use a microbalance (

) to minimize mass error.

Step 2: Serial Dilution Prepare 5 dilutions to target the linear absorbance range (

).

,
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,

,

,

.

Step 3: Spectral Scan Scan the

sample from

against a pure Methanol blank.

Identify

(Band I). Expect a peak near 355 - 365 nm.

Step 4: Beer-Lambert Plot Measure Absorbance (

) at

for all 5 concentrations. Plot

(y-axis) vs. Concentration M (x-axis).

Step 5: Calculation Apply linear regression (

).

Units:

[2]

Visualization: Structural & Spectral Logic
The following diagram illustrates the structural relationship between the flavonols and the

workflow for determining the coefficient.
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Structural Evolution

Experimental Workflow

Myricetin 3-glc
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λmax ≈ 355 nm
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+ Methylation (COMT)

Syringetin 3-glc
(3',5'-di-OMe)

λmax ≈ 360 nm

+ Methylation

1. Prepare Stock
(Methanol)

Sample Input

2. UV Scan
(Find λmax)

3. Linear Regression
A = εcl

4. Calculate ε

Click to download full resolution via product page

Caption: Structural progression of methylated flavonols and the workflow to determine specific

extinction coefficients.

Technical Analysis: Why the Value Varies
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Solvent Effects (Solvatochromism):

Methanol: Sharp bands, standard for

determination.

Ethanol: Slight red shift (~5-10 nm), broader peaks.

Acidified Methanol (0.1% HCl): Often used to stabilize anthocyanins, but for flavonols like

Laricitrin, it may cause a hypsochromic shift (blue shift) of 5-10 nm compared to neutral

solvents. Recommendation: Use neutral Methanol for the standard curve, then correct for

your specific HPLC mobile phase if necessary.

Aglycone vs. Glycoside:

The glucose moiety at position 3 blocks the C3-OH group, which is part of the conjugated

system. This typically causes a hypsochromic shift (blue shift) of 10-15 nm compared to

the aglycone (Laricitrin).

Laricitrin Aglycone

: ~370-375 nm.

Laricitrin 3-Glucoside

: ~355-360 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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